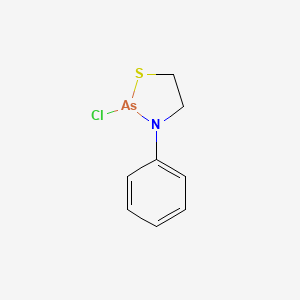
2-Chloro-3-phenyl-1,3,2-thiazarsolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-phenyl-1,3,2-thiazarsolidine is a heterocyclic compound that contains sulfur, nitrogen, and chlorine atoms within its structure This compound belongs to the thiazolidine family, which is known for its diverse biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-phenyl-1,3,2-thiazarsolidine typically involves the reaction of a phenyl-substituted thioamide with a chlorinating agent. One common method includes the use of thiourea and phenyl isothiocyanate, followed by chlorination with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of microwave-assisted synthesis and green chemistry approaches, such as solvent-free conditions and reusable catalysts, are also explored to make the process more efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-phenyl-1,3,2-thiazarsolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetic acid as solvent, room temperature.
Reduction: LiAlH₄, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Ammonia, thiols, alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Amino, thio, or alkoxy derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-3-phenyl-1,3,2-thiazarsolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a lead compound in drug discovery for its pharmacological properties.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-phenyl-1,3,2-thiazarsolidine involves its interaction with various molecular targets. The compound can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. It may also disrupt cellular processes by interfering with DNA replication or protein synthesis. The exact pathways and targets depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine: A parent compound with similar structural features but lacks the phenyl and chlorine substituents.
2-Chloro-1,3-thiazole: Contains a similar thiazole ring but differs in the position of the chlorine atom and the absence of the phenyl group.
3-Phenyl-1,3-thiazolidine: Similar structure but lacks the chlorine atom.
Uniqueness
This combination allows for a broader range of chemical modifications and biological activities compared to its analogs .
Propiedades
Número CAS |
64148-17-0 |
|---|---|
Fórmula molecular |
C8H9AsClNS |
Peso molecular |
261.60 g/mol |
Nombre IUPAC |
2-chloro-3-phenyl-1,3,2-thiazarsolidine |
InChI |
InChI=1S/C8H9AsClNS/c10-9-11(6-7-12-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
NRLLYEIUCRNWKN-UHFFFAOYSA-N |
SMILES canónico |
C1CS[As](N1C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


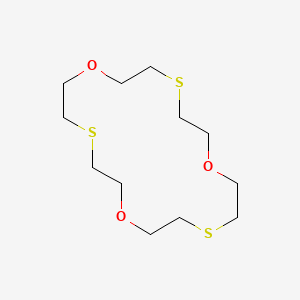
![N-[2-(Nitroacetyl)phenyl]acetamide](/img/structure/B14491123.png)
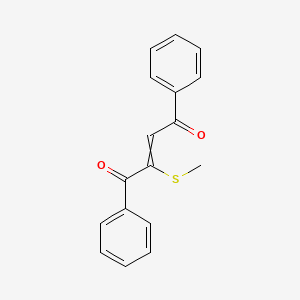
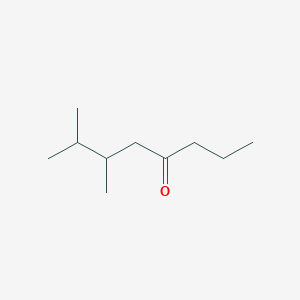
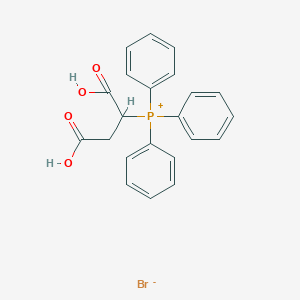
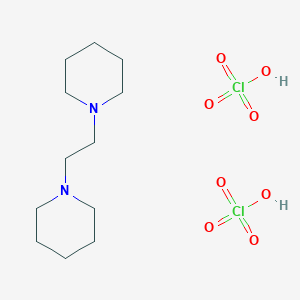

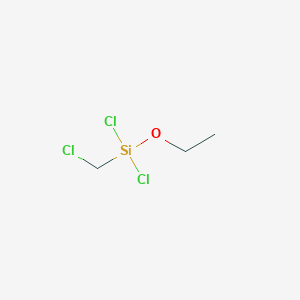
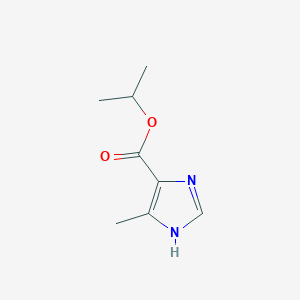

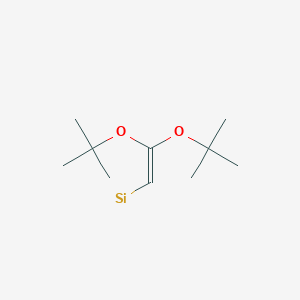
![4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14491171.png)
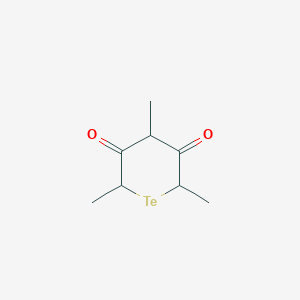
![3,3',4,4'-Tetrahydro[6,6'-bi-2lambda~6~,1-benzothiazine]-2,2,2',2'(1H,1'H)-tetrone](/img/structure/B14491182.png)
